Avilamicina

Descripción general

Descripción

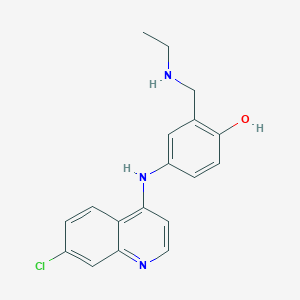

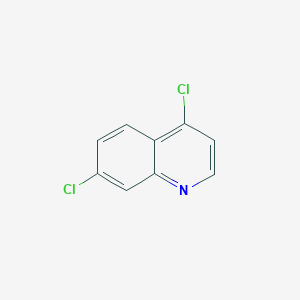

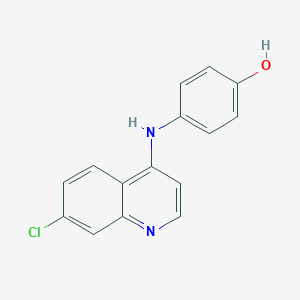

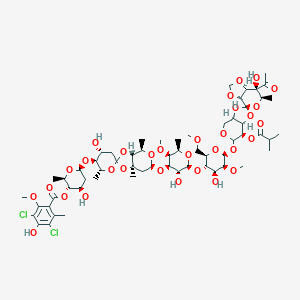

Avilamicina es un antibiótico ortosomicina producido por la bacteria Streptomyces viridochromogenes. Se utiliza principalmente como aditivo promotor del crecimiento en piensos para aves de corral y ganado debido a su capacidad para inhibir las bacterias Gram-positivas, incluyendo Enterococcus resistente a la vancomicina y Streptococcus resistente a la penicilina . La this compound está compuesta por una molécula de ácido dicloroisoevernínico y una cadena heptasacarídica .

Aplicaciones Científicas De Investigación

La avilamicina tiene diversas aplicaciones en investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

La avilamicina inhibe la síntesis de proteínas bacterianas a través de un nuevo mecanismo de acción. Se une a la subunidad ribosómica 50S e impide la asociación del factor de iniciación 2, lo que inhibe la formación del complejo de iniciación 70S maduro y la correcta colocación del ARN de transferencia en el sitio aminoacil . Este doble mecanismo bloquea eficazmente tanto las etapas iniciales como las tardías de la síntesis de proteínas, lo que lleva a la muerte bacteriana .

Compuestos similares:

- Flambamicina

- Curamicina

- Ortosomicina

Comparación: La this compound es única entre los antibióticos ortosomicina debido a su estructura específica y su mecanismo de acción. Si bien otros ortosomicinas como la flambamicina y la curamicina también inhiben la síntesis de proteínas, el doble mecanismo de acción de la this compound y su capacidad para unirse a las subunidades ribosómicas 30S y 50S la distinguen de otros compuestos similares . Además, la eficacia de la this compound contra Enterococcus resistente a la vancomicina y Streptococcus resistente a la penicilina destaca aún más su singularidad .

Análisis Bioquímico

Biochemical Properties

Avilamycin interacts with various biomolecules in its biochemical reactions. It binds to the 23S rRNA in the region proximal to the channel where tRNA enters the A-site, blocking protein synthesis . Avilamycin resistance is mediated by 23S rRNA methylation and active avilamycin transport .

Cellular Effects

Avilamycin influences cell function by inhibiting protein synthesis, which affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of protein synthesis can lead to the death of the bacterial cell, thus exhibiting its antimicrobial properties.

Molecular Mechanism

At the molecular level, Avilamycin exerts its effects through binding interactions with biomolecules, specifically the 23S rRNA . This binding blocks the protein synthesis pathway, leading to the inhibition of bacterial growth .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of Avilamycin is regulated by two transcriptional activators, AviC1 and AviC2 .

Dosage Effects in Animal Models

It is used as a growth promoter in many countries, suggesting its safety at certain dosage levels .

Metabolic Pathways

Avilamycin is involved in complex metabolic pathways. Its biosynthesis requires the formation of a polyketide moiety and its attachment to a heptasaccharide chain consisting of various sugars .

Transport and Distribution

It is known that Avilamycin resistance can be mediated by active Avilamycin transport .

Subcellular Localization

Given its mechanism of action, it is likely that Avilamycin localizes to the ribosomes where it binds to the 23S rRNA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La avilamicina se produce mediante fermentación microbiana. El proceso de producción implica la fermentación de Streptomyces viridochromogenes, seguida de la filtración a alta presión del licor de fermentación. El pastel de filtro de this compound obtenido se seca y tritura .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de fermentación para aumentar el rendimiento. Se han empleado técnicas como la mutagénesis combinacional utilizando luz ultravioleta y plasma atmosférico y a temperatura ambiente, junto con el cribado racional mediante altas concentraciones de cloruro de calcio, para aumentar la producción de this compound . Además, la composición del medio de fermentación, los parámetros de inoculación y las estrategias de suplementación para vectores de oxígeno, glucosa y precursores como L-valina, D-xilosa y acetato de sodio se optimizan para aumentar aún más el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: La avilamicina se somete a diversas reacciones químicas, incluidas la oxidación y la reducción. Por ejemplo, una enzima aldo-ceto reductasa, AviZ1, cataliza la conversión redox entre la this compound A y la this compound C .

Reactivos y condiciones comunes: Las reacciones redox que implican la this compound suelen utilizar cofactores como NADH/NAD+ o NADPH/NADP+ . La oxidación de la this compound C para formar this compound A se ve facilitada por la presencia de abundante NAD+ in vivo .

Productos principales: Los principales productos formados a partir de estas reacciones incluyen la this compound A y la this compound C, que difieren en el estado redox de la cadena ramificada de dos carbonos de la porción octose terminal .

Comparación Con Compuestos Similares

- Flambamycin

- Curamycin

- Orthosomycin

Comparison: Avilamycin is unique among orthosomycin antibiotics due to its specific structure and mechanism of action. While other orthosomycins like flambamycin and curamycin also inhibit protein synthesis, avilamycin’s dual mechanism of action and its ability to bind to both the 30S and 50S ribosomal subunits distinguish it from other similar compounds . Additionally, avilamycin’s effectiveness against vancomycin-resistant Enterococcus and penicillin-resistant Streptococcus further highlights its uniqueness .

Propiedades

| The antibiotic growth promoter avilamycin inhibits protein synthesis by binding to bacterial ribosomes. Here the binding site is further characterized on Escherichia coli ribosomes. The drug interacts with domain V of 23S rRNA, giving a chemical footprint at nucleotides A2482 and A2534. Selection of avilamycin-resistant Halobacterium halobium cells revealed mutations in helix 89 of 23S rRNA. Furthermore, mutations in helices 89 and 91, which have previously been shown to confer resistance to evernimicin, give cross-resistance to avilamycin. These data place the binding site of avilamycin on 23S rRNA close to the elbow of A-site tRNA. It is inferred that avilamycin interacts with the ribosomes at the ribosomal A-site interfering with initiation factor IF2 and tRNA binding in a manner similar to evernimicin. | |

Número CAS |

11051-71-1 |

Fórmula molecular |

C61H88Cl2O32 |

Peso molecular |

1404.2 g/mol |

Nombre IUPAC |

[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45?,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 |

Clave InChI |

XIRGHRXBGGPPKY-FCWLXANGSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H](C8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Color/Form |

Colorless, needle-shaped crystals from acetone-ether |

melting_point |

188-189.5 °C Colorless needles from chloroform/petroleum ether; MW: 1404.25; MP: 181-182 °C (1-2.H2O). UV max (methanol): 227, 286 nm (log epsilon 4.12, 3.33) /Avilamycin A/ |

| 11051-71-1 | |

Pictogramas |

Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

LY 048740; Surmax |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

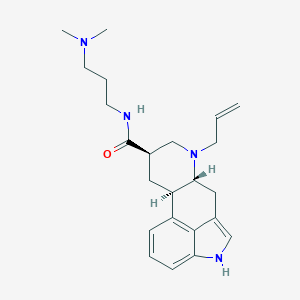

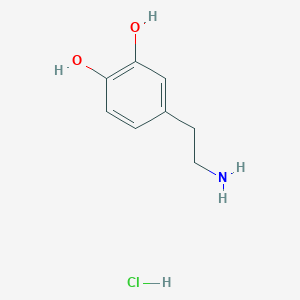

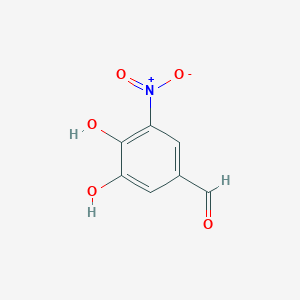

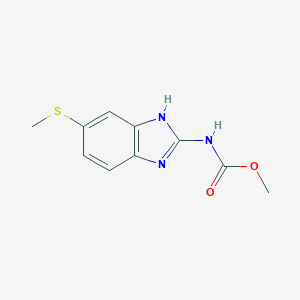

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.